3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride
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Overview
Description
3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a fluorine atom at the third position and a piperazine ring at the fourth position of the phenol ring, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorophenol and piperazine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The intermediate product, 3-fluoro-4-(piperazin-1-yl)phenol, is formed through the nucleophilic attack of piperazine on the fluorinated phenol.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to convert the intermediate into its hydrochloride salt form, enhancing its solubility and stability
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, leading to the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products Formed:
Oxidation Products: Quinones and other oxidized phenolic derivatives.
Reduction Products: Reduced piperazine derivatives.
Substitution Products: Various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors in the body, potentially inhibiting or activating their functions.
Pathways Involved: It may affect pathways related to neurotransmission, cellular signaling, and metabolic processes.
Comparison with Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
4-(4-Fluorophenyl)piperazine: Used in the synthesis of various pharmaceuticals.
1-(3-Chlorophenyl)piperazine: Studied for its potential antidepressant properties .
Uniqueness: 3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride is unique due to the presence of both a fluorine atom and a piperazine ring, which confer specific chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it a valuable compound in various research and industrial applications.
Biological Activity
3-Fluoro-4-(piperazin-1-yl)phenol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure:
- Molecular Formula: C11H14ClF2N3O
- CAS Number: 399-95-1
The compound features a piperazine ring, which is known for enhancing the bioavailability and selectivity of drugs targeting various receptors.
-
Dopamine Receptor Modulation:
Research indicates that this compound exhibits selective binding to dopamine D3 receptors (D3R), a target for neuropsychiatric disorders. It has shown over 1000-fold selectivity for D3R compared to D2R, suggesting its potential in treating conditions such as schizophrenia and Parkinson's disease . -
Inhibition of Enzymatic Activity:
The compound has been evaluated for its inhibitory effects on various enzymes, including those involved in metabolic pathways. Notably, it demonstrated significant inhibitory activity against certain tyrosinase variants, with IC50 values ranging from 0.19 to 1.73 μM, indicating its potential as a therapeutic agent in managing hyperpigmentation disorders . -
Antimicrobial Properties:
Preliminary studies suggest that this compound exhibits antibacterial activity against various strains, including those resistant to conventional antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic functions .
Study on Neuropsychiatric Applications
A study investigated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors and improved mood regulation, attributed to its action on the D3 receptor pathways .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as an alternative treatment for bacterial infections .
Data Tables
Activity Type | Target | IC50 (μM) | Selectivity |
---|---|---|---|
Dopamine Receptor | D3R | 2.6 | >1000-fold over D2R |
Enzyme Inhibition | Tyrosinase | 0.19 - 1.73 | N/A |
Antibacterial Activity | Staphylococcus aureus | <10 | N/A |
Research Findings
Recent studies have focused on optimizing the pharmacokinetic profile of this compound. Modifications to the piperazine moiety have been explored to enhance solubility and reduce metabolic degradation, thereby improving bioavailability in clinical settings .
Properties
Molecular Formula |
C10H14ClFN2O |
---|---|
Molecular Weight |
232.68 g/mol |
IUPAC Name |
3-fluoro-4-piperazin-1-ylphenol;hydrochloride |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-7-8(14)1-2-10(9)13-5-3-12-4-6-13;/h1-2,7,12,14H,3-6H2;1H |
InChI Key |
ZTGISJFTHZFSQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)O)F.Cl |
Origin of Product |
United States |
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